

# Preparation of Sulfinates Esters from Thiols and Disulfides: Application Notes and Protocols

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## Compound of Interest

Compound Name: Methyl benzenesulfinate

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This document provides detailed application notes and protocols for the synthesis of sulfinates esters, crucial intermediates in organic synthesis and pharmaceutical sciences, from readily available thiols and disulfides. The following sections outline various oxidative methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols.

## Introduction

Sulfinates esters are versatile functional groups with applications in the synthesis of sulfoxides, sulfones, and other sulfur-containing compounds of medicinal interest.<sup>[1][2][3]</sup> Traditional methods for their preparation often involve the use of sulfinyl chlorides or the condensation of sulfinic acids with alcohols, which can have limitations such as harsh reaction conditions and the use of hazardous reagents.<sup>[4]</sup> Direct oxidative methods starting from thiols and disulfides offer a more straightforward and often milder alternative.<sup>[1][2][5]</sup> This document focuses on these modern oxidative approaches.

## I. Preparation of Sulfinates Esters from Thiols

The direct oxidative esterification of thiols with alcohols is a prominent strategy for synthesizing sulfinates esters.<sup>[5][6]</sup> This transformation can be achieved through various catalytic systems and electrochemical methods.

## A. Metal-Catalyzed Oxidative Esterification

Transition metal catalysts, such as copper, nickel, and cobalt, have proven effective in mediating the oxidative coupling of thiols and alcohols.[\[6\]](#)

### 1. Copper-Catalyzed Synthesis:

Jang and coworkers developed a method using a catalytic amount of copper(I) iodide (CuI) in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under an oxygen atmosphere.[\[1\]](#)[\[7\]](#) This system is effective for the coupling of thiophenols with various alcohols.[\[6\]](#)

### 2. Cobalt-Catalyzed Synthesis:

A reusable cobalt nanocatalyst supported on N-SiO<sub>2</sub>-doped activated carbon (Co/N-SiO<sub>2</sub>-Ac) has been reported for the oxidative esterification of both aromatic and aliphatic thiols with alcohols under an oxygen atmosphere.[\[1\]](#)[\[8\]](#)

## B. Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfinate esters from thiols and alcohols. These reactions are typically carried out in an undivided cell.[\[4\]](#)[\[6\]](#)[\[8\]](#)

### 1. Nickel-Catalyzed Electrosynthesis:

An electrochemical approach utilizing a nickel catalyst, such as Ni(ClO<sub>4</sub>)<sub>2</sub> with 2,2'-bipyridine, in an undivided cell with graphite and nickel foam electrodes has been successfully employed.[\[4\]](#)[\[6\]](#)[\[8\]](#) This method provides good to excellent yields of sulfinate esters under mild conditions.[\[8\]](#)

### 2. Metal-Free Electrosynthesis:

Zhong, Ling, and coworkers reported a metal-free electrochemical synthesis of sulfinate esters from thiols and alcohols using platinum electrodes in an undivided cell.[\[1\]](#)

## C. N-Bromosuccinimide (NBS) Mediated Oxidation

Ultrasound-promoted oxidation of thiols in the presence of N-bromosuccinimide (NBS) and an alcohol provides a rapid and efficient route to sulfinate esters.[\[1\]](#)

## II. Preparation of Sulfinates Esters from Disulfides

Disulfides serve as stable and less odorous precursors for sulfinates esters compared to thiols. The key transformation involves the oxidative cleavage of the disulfide bond in the presence of an alcohol.

### A. N-Bromosuccinimide (NBS) Mediated Oxidation

A widely used method for the synthesis of sulfinates esters from disulfides involves their oxidation with N-bromosuccinimide (NBS) in an alcoholic solvent.<sup>[1][9]</sup> This method is generally high-yielding and proceeds under mild conditions.

### B. Hydrogen Peroxide Mediated Oxidation

The oxidation of disulfides can also be achieved using hydrogen peroxide in the presence of a suitable catalyst. For instance, a cyclic seleninate ester has been shown to catalyze the oxidation of disulfides to the corresponding thiolsulfinates with hydrogen peroxide.<sup>[10]</sup> Further oxidation can lead to sulfinates esters, although this is not the primary product in all cases.

## Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the preparation of sulfinates esters from various thiols and disulfides as reported in the literature.

Table 1: Metal-Catalyzed Oxidative Esterification of Thiols with Alcohols

Thiol Substrate	Alcohol	Catalyst System	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Thiophenol	Benzyl alcohol	5 mol% CuI, 10 mol% TBD	Toluene	65	12	85	[6]
4-Methylbenzenethiol	Methanol	1.46 mol% Co/N–SiO <sub>2</sub> -AC, K <sub>2</sub> CO <sub>3</sub>	Toluene	60	24	92	[6]
4-Methylbenzenethiol	Ethanol	Ni(ClO <sub>4</sub> ) <sub>2</sub> , 2,2'-bipyridine	CH <sub>3</sub> CN	RT	24	92	[4][8]
Benzenethiol	l-Menthol	Ni(ClO <sub>4</sub> ) <sub>2</sub> , 2,2'-bipyridine	CH <sub>3</sub> CN	RT	24	75	[4][8]

Table 2: Electrochemical Synthesis of Sulfinate Esters from Thiols and Alcohols

Thiol Substrate	Alcohol	Electrolyte	Electrodes	Solvent	Conditions	Yield (%)	Reference
4-Methylbenzenethiol	Ethanol	LiClO <sub>4</sub>	Graphite (anode), Ni foam (cathode)	CH <sub>3</sub> CN	5.0 V	92	[4]
Thiophenol	Methanol	n-Bu <sub>4</sub> NBF <sub>4</sub>	Pt (anode), Pt (cathode)	CH <sub>2</sub> Cl <sub>2</sub>	6 mA	85	[1]

Table 3: Preparation of Sulfinate Esters from Disulfides

Disulfide Substrate	Alcohol	Reagent	Conditions	Yield (%)	Reference
Diphenyl disulfide	Methanol	NBS	RT	High	<a href="#">[1]</a> <a href="#">[9]</a>
Dibenzyl disulfide	Ethanol	NBS	RT	High	<a href="#">[1]</a> <a href="#">[9]</a>

## Experimental Protocols

### Protocol 1: Copper-Catalyzed Oxidative Esterification of Thiophenol with Benzyl Alcohol

- To a reaction vessel, add CuI (5 mol%), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 10 mol%), and toluene.
- Add thiophenol (1.0 mmol) and benzyl alcohol (1.2 mmol) to the mixture.
- Stir the reaction mixture under an oxygen atmosphere (balloon) at 65 °C for 12 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Purify the product by column chromatography on silica gel to afford the desired sulfinate ester.

### Protocol 2: Electrochemical Synthesis of Ethyl 4-methylbenzenesulfinate

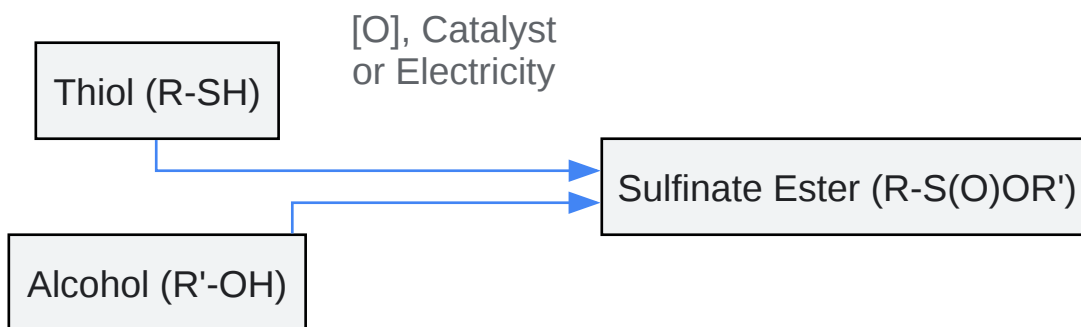
- In an undivided electrochemical cell equipped with a modified graphite anode and a nickel foam cathode, add 4-methylbenzenethiol (1.0 mmol) and ethanol (1.2 mmol) in acetonitrile (1.5 mL).
- Add LiClO<sub>4</sub> (0.5 mmol) as the electrolyte.

- To this mixture, add a pre-stirred solution of  $\text{Ni}(\text{ClO}_4)_2$  (5 mol%) and 2,2'-bipyridine (5 mol%) in DMF.<sup>[4]</sup>
- Stir the reaction mixture at room temperature and apply a constant voltage of 5.0 V for 24 hours.<sup>[7]</sup>
- Upon completion, quench the reaction and extract the product with a suitable organic solvent.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , concentrate under reduced pressure, and purify by column chromatography.

## Protocol 3: Synthesis of Methyl Benzenesulfinate from Diphenyl Disulfide using NBS

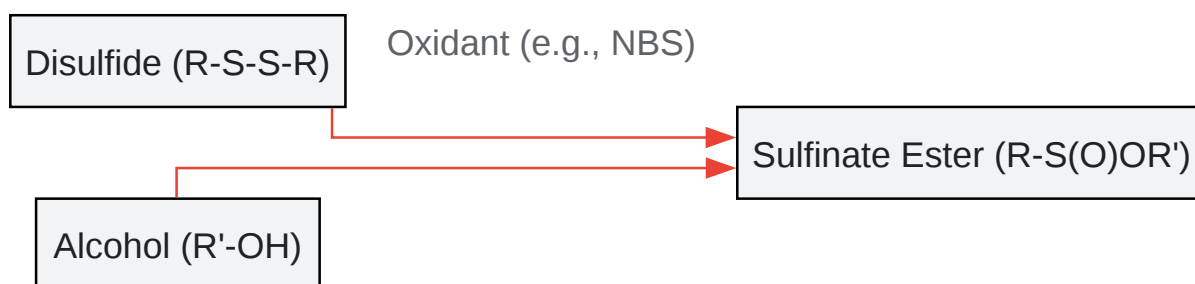
- Dissolve diphenyl disulfide (1.0 mmol) in methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-bromosuccinimide (NBS) (2.2 mmol) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
- Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography.

## Visualizations



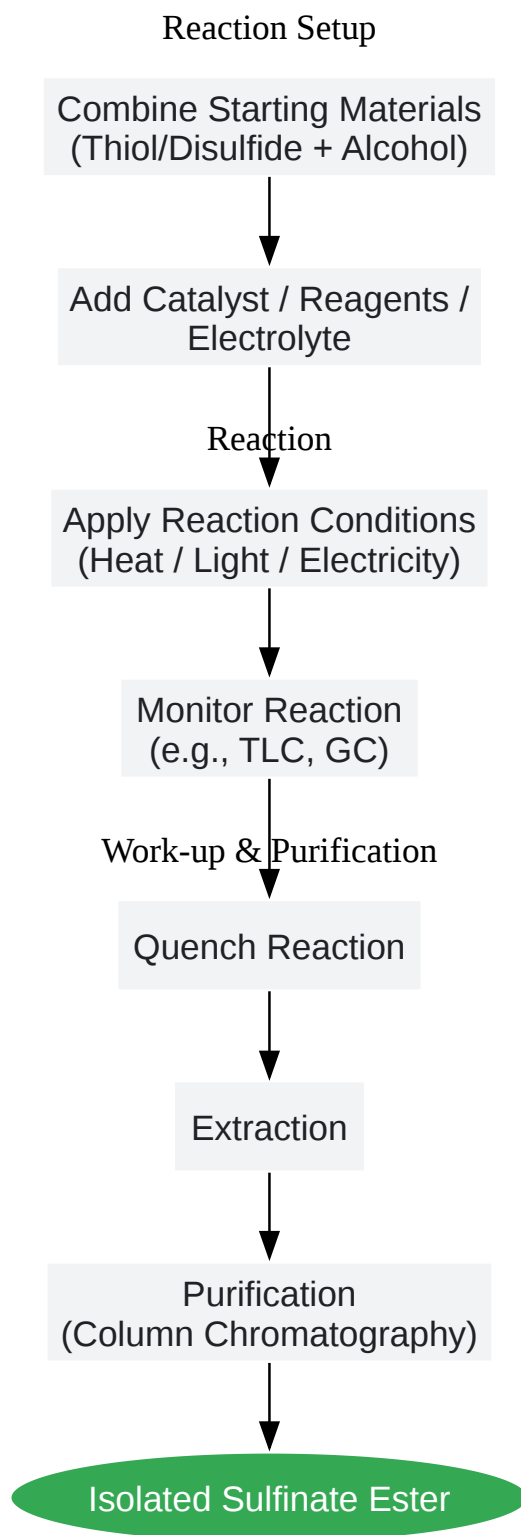
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Caption: Oxidative esterification of thiols to sulfinic esters.



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Caption: Synthesis of sulfinic esters from disulfides.



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Caption: General experimental workflow for sulfinic acid synthesis.



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## References

- 1. Recent advances in the synthesis and transformations of sulfinic acid esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 2. Recent advances in the synthesis and transformations of sulfinic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Electrochemical Synthesis of Sulfinic Acid Esters: Nickel(II)-Catalyzed Oxidative Esterification of Thiols with Alcohols in an Undivided Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the direct oxidative esterification of thiols with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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